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For Researchers, Scientists, and Drug Development Professionals

INT-767, a semi-synthetic bile acid derivative, has emerged as a significant pharmacological

tool and potential therapeutic agent due to its unique dual agonism for both the Farnesoid X

Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). This dual activity allows

INT-767 to modulate a wide array of metabolic and inflammatory pathways, making it a subject

of intense research in the context of metabolic diseases, non-alcoholic steatohepatitis (NASH),

and other inflammatory conditions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This technical

guide provides an in-depth analysis of the dual agonism of INT-767, detailing its effects on FXR

and TGR5 signaling, presenting quantitative data, outlining experimental protocols, and

visualizing key pathways.

Quantitative Profile of INT-767
INT-767 is characterized as a potent agonist for both FXR and TGR5.[1][13] Its efficacy is

demonstrated by its low half-maximal effective concentration (EC50) values for both receptors.

The compound is a derivative of INT-747 (Obeticholic Acid), a selective FXR agonist, and is

structurally similar to INT-777, a selective TGR5 agonist.[2][11][15]
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Parameter Receptor Value Assay Method Reference

EC50 FXR 30 nM

PerkinElmer

AlphaScreen

Assay

[1][13]

EC50 TGR5 630 nM

Time-Resolved

Fluorescence

Resonance

Energy Transfer

(TR-FRET)

[1][13]

Farnesoid X Receptor (FXR) Agonism
FXR is a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis.

[16][17][18][19] Upon activation by ligands such as bile acids or synthetic agonists like INT-767,

FXR forms a heterodimer with the Retinoid X Receptor (RXR).[18][19] This complex then binds

to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions

of target genes, thereby regulating their transcription.[16]

Signaling Pathway
The activation of FXR by INT-767 initiates a cascade of transcriptional events that collectively

contribute to metabolic regulation and anti-inflammatory effects.
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FXR Signaling Pathway Activated by INT-767.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15608297?utm_src=pdf-body-img
https://www.benchchem.com/product/b15608297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Effects of FXR Activation by INT-767:
Bile Acid Homeostasis: INT-767-mediated FXR activation leads to the induction of the Small

Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-

hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6][19] It also

upregulates the Bile Salt Export Pump (BSEP), promoting bile acid efflux from hepatocytes.

[6]

Lipid Metabolism: FXR activation by INT-767 downregulates Sterol Regulatory Element-

Binding Protein-1c (SREBP-1c), a key transcription factor involved in lipogenesis, thereby

reducing hepatic triglyceride levels.[1][6][20]

Glucose Metabolism: INT-767 has been shown to improve insulin sensitivity and reduce

plasma glucose levels, in part through FXR-mediated downregulation of gluconeogenic

enzymes like PEPCK and G6Pase.[6][20]

Anti-inflammatory Effects: FXR activation exerts anti-inflammatory effects by antagonizing

the NF-κB signaling pathway.[6][20]

Takeda G protein-coupled receptor 5 (TGR5)
Agonism
TGR5, also known as Gpbar1, is a cell surface receptor expressed in various tissues, including

the intestine, gallbladder, and certain immune cells like Kupffer cells and macrophages.[5][6]

[21][22] Its activation by bile acids or agonists like INT-767 triggers distinct signaling cascades

that are crucial for metabolic and inflammatory regulation.

Signaling Pathway
Upon binding of INT-767, TGR5 couples to Gαs proteins, leading to the activation of adenylyl

cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[21][23][24][25]

This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates

downstream targets, including the cAMP response element-binding protein (CREB), leading to

changes in gene expression. In enteroendocrine L-cells, this pathway stimulates the secretion

of glucagon-like peptide-1 (GLP-1).[1][6][25]
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TGR5 Signaling Pathway Activated by INT-767.
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Key Effects of TGR5 Activation by INT-767:
GLP-1 Secretion: A primary and well-validated effect of TGR5 activation in enteroendocrine

L-cells is the secretion of GLP-1, a key incretin hormone that enhances insulin secretion,

suppresses glucagon release, and slows gastric emptying.[1][6][25]

Anti-inflammatory Response: In macrophages and Kupffer cells, TGR5 activation inhibits the

production of pro-inflammatory cytokines by suppressing the NF-κB pathway.[5][11][21] This

contributes to the overall anti-inflammatory profile of INT-767.

Energy Expenditure: TGR5 activation in brown adipose tissue and muscle can increase

energy expenditure.[24][25]

Experimental Protocols
The characterization of INT-767's dual agonism has been achieved through a series of well-

defined in vitro and in vivo experimental protocols.

In Vitro Assays
1. Receptor Activation Assays:

FXR AlphaScreen Assay:

Principle: A homogenous proximity-based assay to measure the ligand-dependent

interaction between FXR and a coactivator peptide.

Methodology: A recombinant FXR ligand-binding domain (LBD) is incubated with a

biotinylated coactivator peptide (e.g., SRC-1) and INT-767. Donor and acceptor beads are

added, which come into close proximity upon FXR-coactivator binding, generating a

chemiluminescent signal. The EC50 is determined from the dose-response curve.[1]

TGR5 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

Principle: A competitive binding assay to measure the binding of a fluorescently labeled

ligand to TGR5.
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Methodology: Cell membranes expressing TGR5 are incubated with a fluorescently

labeled TGR5 ligand and varying concentrations of INT-767. The displacement of the

fluorescent ligand by INT-767 results in a decrease in the FRET signal, from which the

binding affinity and EC50 can be calculated.[1]

Reporter Gene Assays:

Principle: To measure the transcriptional activity of FXR or the signaling output of TGR5.

Methodology (FXR): Cells (e.g., HepG2) are co-transfected with an FXR expression vector

and a reporter plasmid containing a luciferase gene under the control of an FXRE

promoter. Cells are treated with INT-767, and luciferase activity is measured as an

indicator of FXR activation.

Methodology (TGR5): Cells (e.g., HEK293T) are co-transfected with a TGR5 expression

vector and a reporter plasmid containing a luciferase gene linked to a cAMP-responsive

element (CRE). Treatment with INT-767 leads to increased cAMP and subsequent

luciferase expression.[1]

2. Target Gene Expression Analysis:

Quantitative Real-Time PCR (qRT-PCR):

Principle: To quantify the mRNA levels of FXR and TGR5 target genes.

Methodology: Cells (e.g., HepG2 for FXR, NCI-H716 for TGR5) are treated with INT-767.

RNA is extracted, reverse-transcribed to cDNA, and specific gene expression (e.g., SHP,

BSEP, FGF19 for FXR; c-fos for TGR5) is quantified using qRT-PCR.[1]

In Vivo Studies
1. Animal Models of Metabolic Disease:

db/db Mice: A genetic model of type 2 diabetes and obesity.

Streptozotocin-induced Diabetic Mice: A model of type 1 diabetes.

High-Fat Diet-induced Models: To study NASH, obesity, and insulin resistance.[6][20]
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2. Experimental Workflow:

Animal Model Selection
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INT-767 Administration
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General Workflow for In Vivo Studies of INT-767.

3. Key Outcome Measures:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15608297?utm_src=pdf-body-img
https://www.benchchem.com/product/b15608297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Parameters: Measurement of plasma levels of glucose, insulin, triglycerides, and

cholesterol.[1][13]

Liver Function: Assessment of serum levels of alanine aminotransferase (ALT) and aspartate

aminotransferase (AST).

Histopathology: Histological examination of liver tissue for steatosis, inflammation, and

fibrosis.

Gene Expression: Analysis of target gene expression in relevant tissues (liver, intestine) to

confirm target engagement.

Conclusion
INT-767's dual agonism on FXR and TGR5 represents a multifaceted approach to modulating

key metabolic and inflammatory pathways. Its ability to simultaneously activate a nuclear

receptor and a G protein-coupled receptor results in a synergistic profile that has shown

significant promise in preclinical models of metabolic and liver diseases.[1][2][6][7][10][11] The

comprehensive characterization of its activity through a variety of in vitro and in vivo assays

provides a solid foundation for its continued investigation and potential clinical development.

This technical guide summarizes the core aspects of INT-767's dual agonism, providing a

valuable resource for researchers and professionals in the field of drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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